(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Overview
Description
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule that features a combination of pyrazole, piperazine, and benzodioxole moieties
Mechanism of Action
Piperazine derivatives
Piperazine is a core structure found in many pharmaceuticals and therapeutic drugs . Some piperazine derivatives have shown a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Benzodioxole derivatives
Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and therapeutic drugs . Some benzodioxole derivatives have shown potential as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pyrazole derivatives
Pyrazole is a type of heterocyclic aromatic organic compound. Some pyrazole derivatives have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the pyrazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the coupling of the benzodioxole moiety to the piperazine derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (3R-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride hemihydrate
- Piperine
Uniqueness
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(14-2-3-15-16(12-14)24-13-23-15)20-9-6-19(7-10-20)8-11-21-5-1-4-18-21/h1-5,12H,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSPYVBXBXGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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